molecular formula C11H13ClN2O5S B6661329 2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid

2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid

Cat. No.: B6661329
M. Wt: 320.75 g/mol
InChI Key: ASHJEFAKEDXBOQ-UHFFFAOYSA-N
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Description

2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid is a complex organic compound characterized by its unique structure, which includes an acetamido group, a chlorophenyl group, and a sulfonyl-methylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds One common route involves the acylation of 4-amino-3-chlorobenzenesulfonamide with acetic anhydride to form 4-acetamido-3-chlorobenzenesulfonamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the sulfonyl-methylamino group may interact with other functional groups within the target molecule. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-3-chlorobenzenesulfonamide: Shares the acetamido and chlorophenyl groups but lacks the sulfonyl-methylamino and acetic acid moieties.

    N-(4-Acetamido-3-chlorophenyl)methanesulfonamide: Similar structure but without the acetic acid group.

Uniqueness

2-[(4-Acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl-methylamino and acetic acid groups distinguishes it from other similar compounds, potentially enhancing its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[(4-acetamido-3-chlorophenyl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5S/c1-7(15)13-10-4-3-8(5-9(10)12)20(18,19)14(2)6-11(16)17/h3-5H,6H2,1-2H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHJEFAKEDXBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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